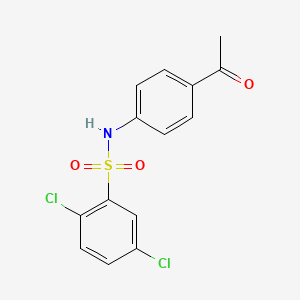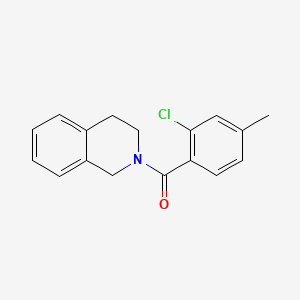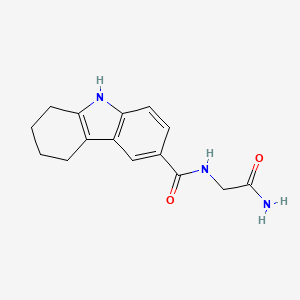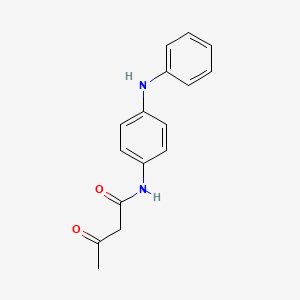
N-(4-anilinophenyl)-3-oxobutanamide
描述
N-(4-anilinophenyl)-3-oxobutanamide, commonly known as APB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. APB is a derivative of butyrophenone and is structurally similar to other compounds such as haloperidol and trifluoperazine.
作用机制
APB acts as a dopamine receptor antagonist, specifically targeting the D2 receptor. This mechanism of action has been shown to be effective in reducing the reinforcing effects of drugs of abuse and in treating conditions such as schizophrenia. APB has also been shown to modulate the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
APB has been shown to have a range of biochemical and physiological effects, including reducing the release of dopamine and other neurotransmitters in the brain, reducing the reinforcing effects of drugs of abuse, and improving cognitive function in animal models. APB has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in conditions such as Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using APB in lab experiments is its well-established synthesis method and mechanism of action. APB has also been extensively studied in various animal models, which provides a solid foundation for further research. However, one limitation of using APB in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
未来方向
There are several future directions for the study of APB, including the development of new drugs based on APB, further investigation of its potential therapeutic effects in conditions such as Parkinson's disease and addiction, and the development of more selective dopamine receptor antagonists. Additionally, future research could focus on the potential use of APB as a tool to study the dopamine system and its role in reward processing.
科学研究应用
APB has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, APB has been used as a tool to study the dopamine system and its role in reward processing. APB has also been investigated for its potential therapeutic effects in conditions such as Parkinson's disease and schizophrenia.
In pharmacology, APB has been used as a reference compound to test the efficacy of other drugs. APB has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms. In medicinal chemistry, APB has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
属性
IUPAC Name |
N-(4-anilinophenyl)-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)11-16(20)18-15-9-7-14(8-10-15)17-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDNWMNOFWGGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5721131.png)
![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)
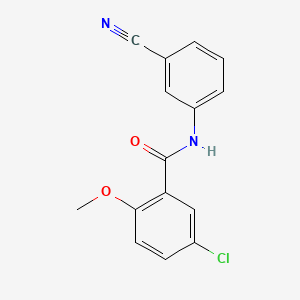

![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
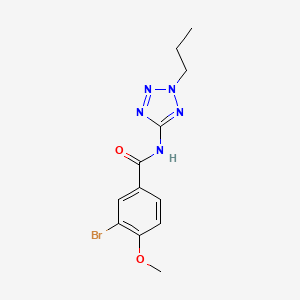
![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)
![2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5721211.png)
![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)
